VU0001171 Demonstrates 6.3-Fold Superior Potency Over the Prototypical mGluR4 PAM PHCCC
In a direct comparison from the same assay system (human mGluR4 expressed in CHO cells), VU0001171 (EC50 = 650 nM) is 6.3-fold more potent than the first-generation mGluR4 PAM, PHCCC (EC50 = 4.1 μM) [1]. This enhanced potency translates to achieving a given level of receptor modulation at a significantly lower compound concentration, which is a critical factor in both in vitro and in vivo experimental design. Furthermore, VU0001171 maintains a slight potency advantage over the later-generation PAM VU0155041, which has reported EC50 values of 693-798 nM in comparable cell-based assays .
| Evidence Dimension | Potency (EC50 for potentiation of glutamate response) |
|---|---|
| Target Compound Data | 650 nM |
| Comparator Or Baseline | PHCCC: 4,100 nM; VU0155041: 693-798 nM |
| Quantified Difference | 6.3-fold more potent than PHCCC; approximately 1.1-1.2-fold more potent than VU0155041 |
| Conditions | Human mGluR4 expressed in CHO cells, calcium mobilization assay |
Why This Matters
This potency advantage allows for the use of lower compound concentrations, reducing the risk of off-target effects and improving the feasibility of in vivo studies where bioavailability and brain penetration are often limiting.
- [1] Niswender CM, Johnson KA, Weaver CD, Jones CK, Xiang Z, Luo Q, et al. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. Bioorg Med Chem Lett. 2009 Feb 1;19(3):962-6. View Source
